molecular formula C22H27N5O4S B2963792 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1116048-38-4

2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2963792
CAS No.: 1116048-38-4
M. Wt: 457.55
InChI Key: COXPKLPXDMSFOD-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core modified with a pyrrolidin-1-yl group at position 2 and a propyl substituent at position 4. The acetamide moiety is linked to a 4-methoxybenzyl group, which may enhance solubility and bioavailability due to the methoxy group’s electron-donating properties.

Properties

IUPAC Name

2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S/c1-3-10-26-20(29)18-19(24-21(32-18)25-11-4-5-12-25)27(22(26)30)14-17(28)23-13-15-6-8-16(31-2)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXPKLPXDMSFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl and methoxyphenylmethyl groups. Key reagents and conditions include:

    Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole and pyrimidine rings.

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.

    Attachment of Methoxyphenylmethyl Group: This step involves the use of methoxybenzyl chloride or similar reagents to attach the methoxyphenylmethyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituents

Compound Name/Structure Core Heterocycle Key Substituents Biological Activity Synthesis Highlights References
Target Compound Thiazolo[4,5-d]pyrimidine 2-(pyrrolidin-1-yl), 6-propyl, N-(4-methoxybenzyl)acetamide Not explicitly reported Likely involves alkylation/condensation
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide Pyrazolo[4,3-d]pyrimidine 1-Ethyl, 3-methyl, 6-phenethyl, N-(4-fluorobenzyl)acetamide Not reported Alkylation with chloroacetamides
Pyrimido[2,1-b][1,3]thiazine derivatives (e.g., compound 6) Pyrimido[2,1-b][1,3]thiazine Variable aryl/alkyl groups (e.g., p-chlorobenzaldehyde condensation products) Antimicrobial Cyclization and condensation reactions
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidinone Imidazo-pyrimido-pyrimidinone core, 4-methylpiperazine, acrylamide Antiproliferative (e.g., cancer) HATU-mediated coupling
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole-pyrimidine hybrid 4-Chlorophenyl, 4-nitrophenylacetamide, thioether linkages Not reported (likely antimicrobial) Potassium carbonate-mediated alkylation

Key Differentiators and Implications

Core Heterocycles :

  • Thiazolo[4,5-d]pyrimidine (target) vs. pyrazolo[4,3-d]pyrimidine (): The sulfur atom in the thiazole ring may confer distinct electronic properties, influencing binding affinity to targets like enzymes with cysteine residues .
  • Pyrrolidin-1-yl vs. Piperazine (): Pyrrolidine’s smaller ring size and reduced basicity may alter pharmacokinetics, such as metabolic stability .

Substituent Effects :

  • The 4-methoxybenzyl group in the target compound could improve solubility compared to ’s 4-fluorobenzyl group, which is more lipophilic .
  • Propyl at position 6 (target) vs. phenethyl (): Shorter alkyl chains may reduce steric hindrance, enhancing target engagement .

Biological Performance: Antimicrobial vs. Antiproliferative: Structural variations in the heterocycle and substituents dictate divergent biological roles. For instance, oxadiazole-thioether hybrids () may target microbial enzymes, while imidazo-pyrimido-pyrimidinones () inhibit eukaryotic kinases .

Biological Activity

The compound 2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H24N5O3S
Molecular Weight 457.55 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease processes. The thiazolo[4,5-d]pyrimidine scaffold is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating pathways such as the PI3K/Akt and MAPK signaling pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • COX Inhibition : Preliminary studies suggest that thiazolo-pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes. A related study indicated weak to moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 µM .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial potential of similar compounds:

  • A study highlighted that thiazole derivatives exhibited significant antimicrobial activity against various bacterial strains .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of thiazolo-pyrimidine derivatives on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM.

Study 2: Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory effects of related compounds in animal models. The results indicated a reduction in inflammatory markers and symptoms in treated groups compared to controls.

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